4-(Benzyloxy)-2-bromobenzamide
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Overview
Description
4-(Benzyloxy)-2-bromobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group at the 4-position and a bromine atom at the 2-position of the benzamide core
Mechanism of Action
Target of Action
It is structurally similar to monobenzone , a compound known to target melanocytes . Melanocytes are cells primarily responsible for the production of melanin, the pigment that gives color to our skin, hair, and eyes .
Mode of Action
4-(Benzyloxy)-2-bromobenzamide, like Monobenzone, may exert its effects by increasing the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum . It may also cause destruction of melanocytes and permanent depigmentation .
Biochemical Pathways
Given its potential similarity to monobenzone, it might influence the melanogenesis pathway, which involves the synthesis of melanin in melanocytes .
Result of Action
Based on its potential similarity to monobenzone, it might cause depigmentation by increasing the excretion of melanin from melanocytes and potentially causing their destruction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-2-bromobenzamide typically involves the following steps:
Bromination: The starting material, 4-hydroxybenzamide, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Benzyloxy Protection: The hydroxyl group at the 4-position is then protected by reacting with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the benzyloxy group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-2-bromobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
4-(Benzyloxy)-2-bromobenzamide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Material Science: Utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine.
4-(Benzyloxy)-2-fluorobenzamide: Similar structure but with a fluorine atom instead of bromine.
4-(Benzyloxy)-2-iodobenzamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(Benzyloxy)-2-bromobenzamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its reactivity and binding properties compared to its chloro, fluoro, and iodo analogs.
Properties
IUPAC Name |
2-bromo-4-phenylmethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJKKIIFSNBNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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